N-(4-Methoxybenzylidene)-4-fluoroaniline
Overview
Description
“N-(4-Methoxybenzylidene)-4-fluoroaniline” is a chemical compound with the molecular formula C14H13NO . It is also known by several synonyms such as n-4-methoxybenzylidene aniline, e-n-4-methoxybenzylidene aniline, n-p-anisal aniline, n-p-anisylideneaniline, 1-4-methoxyphenyl-n-phenylmethanimine, 4-methoxybenzyliden-anilin, 4-methoxybenzylideneaniline, 1e-1-4-methoxyphenyl-n-phenylmethanimine, p-methoxybenzylidene-phenyl-amine, n-4-methoxyphenyl methylidene aniline .
Scientific Research Applications
Synthesis and Characterization
- N-(4-Methoxybenzylidene)-4-fluoroaniline has been synthesized through condensation reactions and single crystals of related compounds are grown using the slow evaporation solution growth technique. These compounds exhibit crystallization in different orthorhombic crystal systems with varied space groups. Spectral analyses such as Fourier transform infrared and Raman have been employed to study functional groups in these compounds (Subashini et al., 2021).
Biological Activities
- Some derivatives of N-(4-Methoxybenzylidene)-4-fluoroaniline have been studied for their inhibitory effects on human carbonic anhydrase isozymes. These compounds, particularly N-3-Methylbenzylidene-4-fluoroaniline and N-2-Methoxybenzylidene-4-fluoroaniline, have shown moderate activity in this context (Çelik & Kuzu, 2019).
Optical and Mesomorphic Properties
- Studies on related benzylideneaniline compounds have revealed interesting nonlinear optical properties, measured using techniques like the second harmonic generation study and the open aperture Z-scan technique. These properties are crucial for applications in materials science and photonics (Subashini et al., 2021).
- The molecular structure of N-(4-Methoxybenzylidene)-4-fluoroaniline and its derivatives have been determined, with studies indicating the presence of strong intramolecular hydrogen bonds. Such structural details are vital for understanding the compound's reactivity and potential applications in various fields (Burgess et al., 1999).
- The mesomorphic properties of Schiff base liquid crystals containing N-(4-Methoxybenzylidene)-4-fluoroaniline have been explored, revealing how molecular polarizability and intermolecular interactions impact the formation of smectic mesophases. This has implications for the design of new liquid crystalline materials (Ha & Lee, 2014).
Application in Molecular Synthesis
- The 4-Methoxybenzyl group, a component of N-(4-Methoxybenzylidene)-4-fluoroaniline, has been successfully used in the synthesis of oligoribonucleotides. This illustrates the compound's utility in the synthesis of complex biological molecules (Takaku & Kamaike, 1982).
Phase Studies and Material Properties
- Phase studies of compounds related to N-(4-Methoxybenzylidene)-4-fluoroaniline, such as 4-methoxybenzylidene-4′-n-butylaniline, have contributed to a better understanding of liquid-crystalline phases and their behaviors under various conditions, including magnetic fields. This is significant for applications in display technologies and other areas where liquid crystals are used (Pépy et al., 1989).
Spectroscopy and Thermochromism
- Spectroscopic studies on compounds like N-(2-hydroxy-4-methoxybenzylidene)-4-nitroaniline, closely related to N-(4-Methoxybenzylidene)-4-fluoroaniline, have provided insights into thermochromism – a property that could be exploited in developing temperature-sensitive materials (Takase et al., 1993).
properties
IUPAC Name |
N-(4-fluorophenyl)-1-(4-methoxyphenyl)methanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICFPEHQRZAFBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351732 | |
Record name | N-(4-Methoxybenzylidene)-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzylidene)-4-fluoroaniline | |
CAS RN |
3381-48-4 | |
Record name | N-(4-Methoxybenzylidene)-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Methoxybenzylidene)-4-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.